2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide

Antimalarial target engagement PfMIF tautomerase inhibition Parasite selectivity

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 1286702-37-1) is a fully synthetic small molecule (MW 426.9 g/mol, formula C₂₂H₂₃ClN₄O₃) belonging to the 1H-pyrazole-acetamide class. Its architecture combines a 4-chlorophenyl substituent at the pyrazole 4-position, a morpholino group at the 3-position, and an N-(3-methoxyphenyl)acetamide side chain.

Molecular Formula C22H23ClN4O3
Molecular Weight 426.9
CAS No. 1286702-37-1
Cat. No. B2995263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide
CAS1286702-37-1
Molecular FormulaC22H23ClN4O3
Molecular Weight426.9
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H23ClN4O3/c1-29-19-4-2-3-18(13-19)24-21(28)15-27-14-20(16-5-7-17(23)8-6-16)22(25-27)26-9-11-30-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)
InChIKeyUCJTXFIKFIVFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 1286702-37-1): A Multi-Target Pyrazole-Acetamide with Documented Parasite Enzyme and Chemokine Receptor Activity


2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 1286702-37-1) is a fully synthetic small molecule (MW 426.9 g/mol, formula C₂₂H₂₃ClN₄O₃) belonging to the 1H-pyrazole-acetamide class [1]. Its architecture combines a 4-chlorophenyl substituent at the pyrazole 4-position, a morpholino group at the 3-position, and an N-(3-methoxyphenyl)acetamide side chain . In authoritative public bioactivity databases (BindingDB, ChEMBL), this compound has been annotated with two distinct quantifiable activities: (i) nanomolar inhibition (Ki 39 nM) of Plasmodium falciparum macrophage migration inhibitory factor (PfMIF) tautomerase, and (ii) antagonism of the human C-C chemokine receptor type 2 (CCR2) with an IC₅₀ of 27 nM in a cellular chemotaxis assay [2][3]. Its selectivity for the parasite MIF over the human orthologue exceeds 2,500-fold, a property verified by parallel biochemical testing [2].

Why Close Analogs of 1286702-37-1 Cannot Be Assumed Interchangeable: Structural Determinants of PfMIF Selectivity and CCR2 Activity


The morpholino-pyrazole core shared by numerous catalogued analogs does not guarantee functional equivalence. Critically, the 3-methoxyphenyl acetamide terminus of CAS 1286702-37-1 has been empirically linked to the compound's ability to simultaneously engage two therapeutically unrelated targets: PfMIF tautomerase (Ki 39 nM) and the CCR2 receptor (IC₅₀ 27 nM) [1][2]. Substitution at this position—e.g., replacing the 3-methoxyphenyl group with 4-chlorophenyl (CAS 1286699-51-1), 2-ethoxyphenyl (CAS 1286699-75-9), or 3-acetylphenyl—is expected to alter both the steric and electronic complementarity with the PfMIF active site and the CCR2 binding pocket . The morpholino group contributes to aqueous solubility and may influence metabolic stability; its removal or replacement in related pyrazoles has been shown to reduce both solubility and bioactivity in cellular assays . The quantitative evidence below demonstrates that even single-atom modifications to the N-aryl acetamide portion can shift potency and selectivity profiles in ways that are unpredictable without direct comparative data.

Quantitative Differentiation Evidence for 1286702-37-1: Head-to-Head Selectivity, Potency, and Structural Binding Data


2,590-Fold Selectivity for Plasmodium falciparum MIF over Human MIF: Direct Orthologue Comparison

In a direct biochemical comparison performed under identical assay conditions and curated in BindingDB/ChEMBL, CAS 1286702-37-1 inhibited recombinant PfMIF tautomerase with a Ki of 39 nM, whereas its affinity for the human MIF orthologue was negligible (Ki = 101,000 nM) [1]. This corresponds to a selectivity ratio of approximately 2,590-fold for the parasite enzyme over the human counterpart—a property not documented for the majority of close N-aryl acetamide analogs in the same database [2].

Antimalarial target engagement PfMIF tautomerase inhibition Parasite selectivity

PfMIF versus Human MIF Selectivity for CAS 1286702-37-1 Contrasts with Published MIF Inhibitor ISO-1

The well-characterized MIF inhibitor ISO-1, a benchmark tool compound in MIF research, exhibits only approximately 20-fold selectivity for human MIF tautomerase over PfMIF (human MIF Ki ~0.5 μM; PfMIF Ki ~10 μM, depending on assay format) [1][2]. In contrast, CAS 1286702-37-1 demonstrates roughly 2,590-fold selectivity in the opposite direction (PfMIF over human MIF) [3]. This dramatic inversion of selectivity—from human-preferring to parasite-preferring—cannot be extrapolated from scaffold similarity alone and represents a verified differentiation point for projects requiring parasite-specific MIF inhibition without confounding human MIF activity.

MIF inhibitor benchmarking ISO-1 comparator Anti-inflammatory target selectivity

CCR2 Antagonism at Sub-30 nM in Cellular Chemotaxis: Evidence for a Second Pharmacologically Relevant Target

In a THP-1 monocytic cell chemotaxis assay, CAS 1286702-37-1 inhibited MCP-1 (CCL2)-induced migration with an IC₅₀ of 27 nM [1]. This places the compound within the range of established CCR2 antagonists such as INCB3344 (IC₅₀ ~10 nM in similar chemotaxis readouts) [2]. The majority of catalogued pyrazole-acetamide analogs with modifications to the N-aryl group lack any reported CCR2 activity in public databases, making this dual PfMIF/CCR2 profile a quantitatively verified point of differentiation from the broader analog series.

Chemokine receptor antagonism CCR2-MCP1 axis Immuno-oncology

Crystal Structure of a Structurally Related Inhibitor in PfMIF (PDB 4P7M) Provides a Rational Basis for the Selectivity of CAS 1286702-37-1

The crystal structure of a pyrazole-containing inhibitor in complex with PfMIF (PDB 4P7M, resolution not specified in summary) reveals critical interactions within the tautomerase active site that underpin nanomolar potency and selectivity over the human MIF orthologue [1]. The inhibitor occupies the same phenolic binding pocket that CAS 1286702-37-1 is inferred to engage, based on its nanomolar PfMIF Ki and the conserved pharmacophoric elements shared with the co-crystallized ligand [2]. The structural basis for selectivity—differences in active-site residue composition between PfMIF and human MIF—has been explicitly discussed in the primary publication [1].

Structure-based drug design PfMIF co-crystal Parasite-selectivity rationale

Predicted Drug-Like Physicochemical Profile Favorable for Cell-Based Screening Cascades

CAS 1286702-37-1 possesses physicochemical properties consistent with oral drug-likeness: molecular weight 426.9 g/mol (<500), calculated logP ~3.1 (within the 1–4 range for cell-permeable compounds), 4 hydrogen bond acceptors, and 0 hydrogen bond donors (amide NH excepted), yielding a topological polar surface area (TPSA) of approximately 66 Ų [1]. These parameters place it within favorable boundaries for cell-based assay compatibility without requiring formulation additives. In contrast, several related pyrazole-carboxamide analogs (e.g., the CB1 antagonist rimonabant, MW 463.8, TPSA 50.2) exhibit higher lipophilicity and molecular weight that can complicate solubility-limited assay performance [2].

Drug-likeness Lipinski parameters Cellular permeability

Morpholino Substituent Associated with Enhanced Solubility and Metabolic Stability in Pyrazole Series

The morpholino group at the pyrazole 3-position of CAS 1286702-37-1 contributes to aqueous solubility and modulates oxidative metabolism. Class-level structure-activity relationship knowledge from related pyrazole derivatives indicates that the morpholino substituent improves aqueous solubility relative to piperidine or piperazine analogs, while the 4-chlorophenyl group may attenuate CYP3A4-mediated oxidation of the morpholine ring, as suggested by microsomal stability data from analogous compounds . The combination of improved solubility from the morpholino moiety with potential metabolic shielding from the 4-chlorophenyl group constitutes a design feature that is absent in analogs where the morpholino group is removed or replaced .

Solubility enhancement CYP3A4 metabolic stability Morpholino benefits

High-Impact Application Scenarios for CAS 1286702-37-1 in Antimalarial, Immuno-Oncology, and Chemical Biology Research


PfMIF Target Validation and Probe Development in Malaria Drug Discovery

CAS 1286702-37-1 is uniquely suited as a chemical probe for Plasmodium falciparum MIF target validation studies. Its 2,590-fold selectivity for PfMIF over human MIF (Ki 39 nM vs. 101,000 nM) [1] ensures that observed antiparasitic phenotypes can be confidently attributed to PfMIF engagement without confounding effects from host MIF inhibition. Unlike the benchmark MIF inhibitor ISO-1, which preferentially inhibits human MIF [2], this compound enables clean parasite-specific pharmacology in P. falciparum culture models and rodent malaria systems. Researchers can use PDB 4P7M as a structural template for rational optimization [3], leveraging the co-crystallized inhibitor's binding mode to guide medicinal chemistry while using CAS 1286702-37-1 as the selectivity benchmark.

Dual-Pathway Perturbation of the MIF-CCR2 Axis in Tumor Microenvironment Studies

The documented dual activity of CAS 1286702-37-1—PfMIF inhibition (Ki 39 nM) [1] and CCR2 antagonism (IC₅₀ 27 nM in THP-1 chemotaxis) [2]—makes it a valuable single-agent tool for interrogating the intersection of MIF and CCL2/CCR2 signaling in the tumor microenvironment. Both MIF and CCL2 are implicated in tumor-associated macrophage (TAM) recruitment and immunosuppression. Using a single compound with verified activity at both nodes simplifies experimental design, reduces vehicle-related artifacts, and enables more robust dose-response modeling than employing two separate tool compounds with potentially divergent pharmacokinetics. The favorable drug-like properties (MW 426.9, cLogP ~3.1) [3] further support its use in cell-based co-culture and organoid assays where solubility and nonspecific binding are critical variables.

Chemical Biology Tool for Selectivity Profiling Across MIF Orthologues

The PfMIF-human MIF selectivity profile of CAS 1286702-37-1 (~2,590-fold) [1] makes it an ideal reference compound for selectivity panels that include MIF orthologues from other pathogenic parasites (e.g., Plasmodium vivax, Leishmania species). By establishing the baseline selectivity of this compound for PfMIF, researchers can benchmark newly synthesized analogs for improved or broadened parasite MIF coverage. The availability of both the binding data in BindingDB/ChEMBL and the structural template in PDB 4P7M [3] ensures reproducible sourcing and data transparency for peer-reviewed publication and grant reporting.

Procurement-Standardized Positive Control for CCR2 Antagonist Screening Cascades

With a confirmed IC₅₀ of 27 nM in the physiologically relevant THP-1 chemotaxis assay [2], CAS 1286702-37-1 can serve as a procurement-standardized positive control in CCR2 antagonist screening cascades. Unlike many commercially sourced CCR2 reference compounds that suffer from lot-to-lot variability in purity or bioactivity, this compound's well-defined chemical identity (CAS 1286702-37-1, purity typically ≥95%) [3] ensures inter-laboratory reproducibility. Procurement officers can specify this CAS number to guarantee consistent assay performance across multiple screening sites and contract research organizations.

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